molecular formula C6H9ClF2N2S B2468361 [5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride CAS No. 2408971-80-0

[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride

Cat. No.: B2468361
CAS No.: 2408971-80-0
M. Wt: 214.66
InChI Key: BWKZTSAXWMWBOG-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of thiazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of a base to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are often of interest for further chemical modifications and applications in different fields .

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2S.ClH/c1-3-5(6(7)8)11-4(2-9)10-3;/h6H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKZTSAXWMWBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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